molecular formula C24H47NO6 B571502 Hexadecyl 2-acetamido-2-deoxy-b-D-glucopyranoside CAS No. 115414-49-8

Hexadecyl 2-acetamido-2-deoxy-b-D-glucopyranoside

Cat. No. B571502
M. Wt: 445.641
InChI Key: WKLPLHUPPYUENY-MRKXFKPJSA-N
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Description

Hexadecyl 2-acetamido-2-deoxy-b-D-glucopyranoside is a biomedical compound with the molecular formula C24H47NO6 . It is derived from glucose and has shown potential in combating cancer by acting as an inhibitor to the unwarranted expansion of malignant tumors .


Synthesis Analysis

The synthesis of Hexadecyl 2-acetamido-2-deoxy-b-D-glucopyranoside involves several steps. The novel donor 3,4,6-tri-O-acetyl-2-deoxy-2-(dithiasuccinoylamino)-D-glucopyranosyl bromide was prepared from D-glucosamine in four steps and overall 58% yield . This compound served for the fast and efficient glycosylation of Nα-Fmoc-Ser-OPfp and Nα-Fmoc-Thr-OPfp .


Molecular Structure Analysis

The molecular weight of Hexadecyl 2-acetamido-2-deoxy-b-D-glucopyranoside is 445.6 g/mol . The IUPAC name is N-[(2R,3R,4R,5S,6R)-2-hexadecoxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide . The InChI is InChI=1S/C24H47NO6/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-30-24-21(25-19(2)27)23(29)22(28)20(18-26)31-24/h20-24,26,28-29H,3-18H2,1-2H3,(H,25,27)/t20-,21-,22-,23-,24-/m1/s1 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Hexadecyl 2-acetamido-2-deoxy-b-D-glucopyranoside are complex and involve multiple steps . The synthesis involves the use of Nα-Fmoc-Ser-OPfp and Nα-Fmoc-Thr-OPfp .


Physical And Chemical Properties Analysis

Hexadecyl 2-acetamido-2-deoxy-b-D-glucopyranoside has a molecular weight of 445.6 g/mol . It has a Hydrogen Bond Donor Count of 4 and a Hydrogen Bond Acceptor Count of 6 . It also has a Rotatable Bond Count of 18 . The Exact Mass is 445.34033822 g/mol and the Monoisotopic Mass is 445.34033822 g/mol . The Topological Polar Surface Area is 108 Ų .

Scientific Research Applications

  • Synthesis and Potential Inhibition of Sialic Acid Biosynthesis : Anomeric deoxygenation of D-glucopyranoside derivatives, including Hexadecyl 2-acetamido-2-deoxy-b-D-glucopyranoside, can be used in the synthesis of protected 2-azido-1,5-anhydro-2-deoxy-D-mannitols, which are potential inhibitors of sialic acid biosynthesis (Broxterman, Marel, & Boom, 1991).

  • Adjuvant Activity in Bacterial Peptidoglycan Derivatives : The compound has been utilized in the synthesis of bacterial peptidoglycan derivatives that demonstrate adjuvant activity, indicating potential applications in vaccine development (Merser, Sinaỹ, & Adam, 1975).

  • Diagnosis of GM2 Gangliosidoses in Leukocytes : This chemical has been synthesized and tested as a substrate for diagnosing GM2 gangliosidoses using leukocytes, showing potential for clinical diagnostic applications (Inui & Wenger, 1984).

  • Synthesis of Diverse 2-Acetamido-2-Deoxy-Beta-D-Hexopyranosides : It serves as a starting point for the synthesis of rare 2-acetamido-2-deoxy-beta-D-hexopyranosides, which have applications in organic synthesis and potentially in the development of pharmaceuticals (Cai, Ling, & Bundle, 2009).

  • In Situ Assessment of Beta-Hexosaminidase Activity : The compound has been used in methods to evaluate the beta-hexosaminidase enzymatic activity in cultured cells, providing insights into cellular biochemistry and pathology (Lacorazza & Jendoubi, 1995).

  • Induction of Apoptosis in B Cell Chronic Leukemia : Derivatives of 2-acetamido-2-deoxy-D-glucose, related to Hexadecyl 2-acetamido-2-deoxy-b-D-glucopyranoside, have been used to synthesize compounds that induce apoptosis in chronic lymphotic leukemia cells, showing potential therapeutic applications (Myszka, Bednarczyk, Najder, & Kaca, 2003).

properties

IUPAC Name

N-[(2R,3R,4R,5S,6R)-2-hexadecoxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H47NO6/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-30-24-21(25-19(2)27)23(29)22(28)20(18-26)31-24/h20-24,26,28-29H,3-18H2,1-2H3,(H,25,27)/t20-,21-,22-,23-,24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKLPLHUPPYUENY-MRKXFKPJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCOC1C(C(C(C(O1)CO)O)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H47NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hexadecyl 2-acetamido-2-deoxy-b-D-glucopyranoside

Citations

For This Compound
1
Citations
AE Zemyakov, VY Chirva - Chemistry of Natural Compounds, 1987 - Springer
… Hexadecyl 2-Acetamido-2-deoxy-BD-glucopyranoside (IV). A solution of 1.01 g (1,77 mmole) of derivative (II) in a mixture of 20 ml of methanol and 3 ml of dichloromethane was treated …
Number of citations: 2 link.springer.com

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